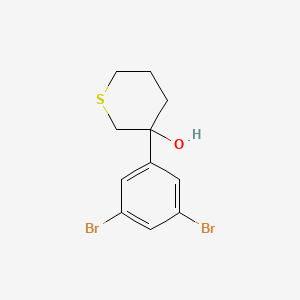
3-(3,5-Dibromophenyl)thian-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)thian-3-ol typically involves the bromination of a phenylthian-3-ol precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromophenyl)thian-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the thian-3-ol ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form less substituted derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(3,5-Dibromophenyl)thian-3-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenyl)thian-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the bromine atoms and the thian-3-ol ring may interact with enzymes or receptors, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dichlorophenyl)thian-3-ol: Similar structure but with chlorine atoms instead of bromine.
3-(3,5-Difluorophenyl)thian-3-ol: Similar structure but with fluorine atoms instead of bromine.
3-(3,5-Diiodophenyl)thian-3-ol: Similar structure but with iodine atoms instead of bromine.
Uniqueness
3-(3,5-Dibromophenyl)thian-3-ol is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C11H12Br2OS |
|---|---|
Molecular Weight |
352.09 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)thian-3-ol |
InChI |
InChI=1S/C11H12Br2OS/c12-9-4-8(5-10(13)6-9)11(14)2-1-3-15-7-11/h4-6,14H,1-3,7H2 |
InChI Key |
AQBOWSNUAROFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)(C2=CC(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


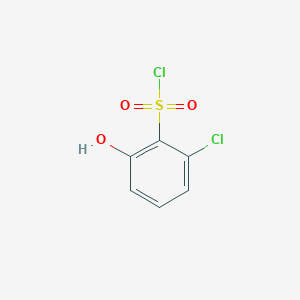
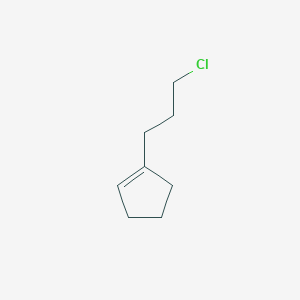

![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B15262453.png)

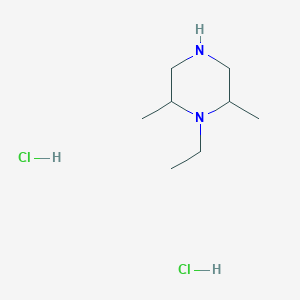

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine](/img/structure/B15262473.png)
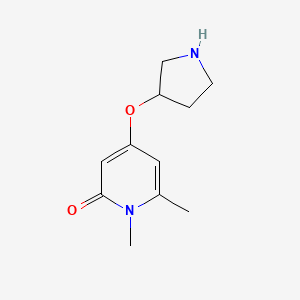

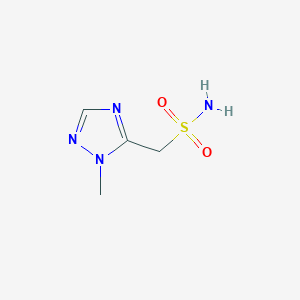
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (3-chloro-2-hydroxypropyl)phosphonate](/img/structure/B15262505.png)
![5-Benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B15262507.png)
![8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15262512.png)
